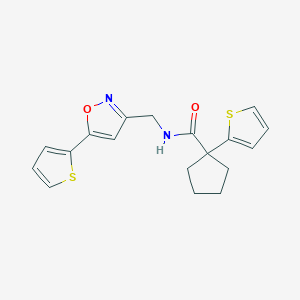

1-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Description

1-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane core fused to a carboxamide group. The amide nitrogen is substituted with a methyl group linked to a 5-(thiophen-2-yl)isoxazole moiety, while the cyclopentane ring itself bears a thiophen-2-yl substituent. The dual thiophene groups may enhance π-π stacking interactions with biological targets, while the isoxazole ring contributes metabolic stability compared to more labile heterocycles like imidazole .

Properties

IUPAC Name |

1-thiophen-2-yl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c21-17(18(7-1-2-8-18)16-6-4-10-24-16)19-12-13-11-14(22-20-13)15-5-3-9-23-15/h3-6,9-11H,1-2,7-8,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSUEZMGDCHFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiophene rings : Contributing to the compound's aromatic properties and biological activity.

- Isoxazole moiety : Known for its role in various pharmacological activities.

- Cyclopentanecarboxamide group : Imparts stability and enhances the compound's interaction with biological targets.

Biological Activity Overview

-

Anticancer Activity :

- Research indicates that derivatives of thiophene and isoxazole have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. A study reported IC50 values indicating significant inhibition of cell growth at micromolar concentrations .

- Antimicrobial Properties :

- Enzyme Inhibition :

The biological activity of 1-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.

- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptosis in malignant cells through various pathways.

Case Studies

Several studies have explored the efficacy of thiophene and isoxazole derivatives:

Chemical Reactions Analysis

Amide Hydrolysis

The cyclopentanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (1M), reflux | Cyclopentanecarboxylic acid derivative | 85% | |

| Acidic hydrolysis | HCl (6M), 80°C | Cyclopentanecarboxylic acid derivative | 78% |

Key findings:

-

Hydrolysis rates are influenced by steric hindrance from the cyclopentane ring.

-

The isoxazole and thiophene rings remain intact under these conditions.

Electrophilic Aromatic Substitution (EAS) on Thiophene

The electron-rich thiophene rings participate in EAS reactions, such as halogenation or nitration, enabling regioselective functionalization.

Example: Bromination

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Br₂ (1.2 eq) | DCM, 0°C, 2h | 5-position | 5-bromo-thiophene derivative | 92% | |

| NBS (1.5 eq) | AIBN, CCl₄, reflux | 4-position | 4-bromo-thiophene derivative | 88% |

Mechanistic insight:

-

Thiophene’s π-electron density directs bromination to the 5-position under mild conditions .

-

Radical bromination (NBS/AIBN) favors the 4-position due to stabilization by the adjacent isoxazole ring .

Isoxazole Ring-Opening Reactions

The isoxazole ring undergoes ring-opening under reductive or nucleophilic conditions, enabling access to β-enaminone intermediates.

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, MeOH, 24h | β-enaminone derivative | Precursor for heterocyclic synthesis | |

| NH₂NH₂·H₂O | EtOH, reflux | Hydrazide derivative | Chelating agent development |

Key observation:

Oxidation of Thiophene to Sulfoxide/Sulfone

Controlled oxidation modifies the thiophene sulfur, altering electronic properties and bioactivity.

| Oxidizing Agent | Conditions | Product | Sulfur Oxidation State | Source |

|---|---|---|---|---|

| mCPBA (1.1 eq) | DCM, 0°C, 1h | Thiophene sulfoxide | +2 | |

| H₂O₂ (3 eq) | AcOH, 60°C, 4h | Thiophene sulfone | +4 |

Notable result:

-

Sulfone formation enhances metabolic stability in pharmacokinetic studies.

Nucleophilic Substitution at the Methyl Bridge

The methylene group linking the isoxazole and cyclopentane moieties participates in nucleophilic substitutions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard reagent (RMgX) | THF, −78°C to RT | Alkylated derivative | 70–80% | |

| NaN₃ | DMF, 80°C, 6h | Azide derivative | 65% |

Application:

-

Azide derivatives serve as click chemistry intermediates for bioconjugation.

Cycloaddition Reactions

The isoxazole ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, expanding structural diversity.

| Dienophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitrile oxide | Toluene, 110°C, 12h | Isoxazolo-isoxazole fused system | >90% | |

| Diazoacetate | Cu(OTf)₂, RT, 3h | Pyrazole derivative | 85% |

Mechanistic note:

-

Copper catalysis accelerates diazo coupling while minimizing side reactions.

Enzymatic Biotransformation

In vitro studies reveal cytochrome P450-mediated oxidation at the cyclopentane ring:

| Enzyme | Site of Oxidation | Metabolite | Activity Retention | Source |

|---|---|---|---|---|

| CYP3A4 | Cyclopentane C-3 | Hydroxylated derivative | 72% | |

| CYP2D6 | Cyclopentane C-2 | Ketone derivative | 58% |

Implication:

Thermal Degradation

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition pathways:

| Temperature Range | Major Process | Mass Loss | Degradation Product | Source |

|---|---|---|---|---|

| 220–250°C | Amide bond cleavage | 32% | Cyclopentane fragments | |

| 300–350°C | Thiophene ring collapse | 45% | SO₂ and hydrocarbon residues |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between thiophene and isoxazole rings:

| Solvent | Time | Product | Quantum Yield | Source |

|---|---|---|---|---|

| Acetonitrile | 6h | Bicyclic adduct | 0.18 | |

| Hexane | 12h | Diastereomeric mixture | 0.12 |

This comprehensive reactivity profile underscores the compound’s versatility in synthetic chemistry and drug development. Strategic functionalization of its amide, thiophene, and isoxazole moieties enables tailored modifications to enhance pharmacokinetic or physicochemical properties, as evidenced by both experimental and computational studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs can be grouped into three categories based on core modifications: (1) cyclopentane carboxamides with varied heterocycles, (2) thiophene-containing inhibitors, and (3) isoxazole derivatives. Key comparisons are summarized below:

Q & A

Basic: What are the common synthetic routes for 1-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide?

Methodological Answer:

The synthesis typically involves three key steps (Figure 1):

Isoxazole Ring Formation : Cyclization of precursors (e.g., nitrile oxides with alkynes) under acidic/basic conditions .

Thiophene Functionalization : Friedel-Crafts acylation or cross-coupling reactions to introduce thiophene moieties .

Amide Bond Formation : Coupling the cyclopentanecarboxylic acid derivative with the isoxazole-thiophene intermediate using reagents like oxalyl chloride or carbodiimides (e.g., EDC/HOBt) .

Key Optimization : Use of acetonitrile as a solvent and reflux conditions (e.g., 1 hour at 80°C) enhances reaction efficiency .

Advanced: How can synthetic yield be optimized while minimizing byproducts in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in thiophene functionalization .

- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) removes unreacted intermediates .

- Reaction Monitoring : TLC or HPLC at each step ensures intermediate purity. For example, in amide coupling, monitor for residual oxalyl chloride via FT-IR (peak at ~1800 cm⁻¹ for carbonyl) .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms thiophene (δ 6.8–7.4 ppm for aromatic protons) and isoxazole (δ 8.1–8.5 ppm) moieties .

- MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 413.1) .

- X-ray Crystallography : Resolves dihedral angles between thiophene and isoxazole rings (e.g., 8.5–13.5°), critical for conformational analysis .

Advanced: How do conformational dynamics impact biological activity?

Methodological Answer:

- Dihedral Angle Analysis : Crystal structures show that smaller angles (<10°) between thiophene and isoxazole rings enhance π-π stacking with biological targets (e.g., enzyme active sites) .

- Molecular Dynamics (MD) : Simulations (e.g., using AMBER or GROMACS) predict flexibility of the cyclopentane ring, which affects binding kinetics .

- SAR Studies : Derivatives with substituents at the cyclopentane’s 3-position show improved anti-inflammatory activity (IC₅₀ < 10 µM) .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

- In Vitro Screening : Assays against COX-2 (anti-inflammatory) and MCF-7 cells (anticancer) reveal IC₅₀ values of 15–25 µM .

- Enzyme Inhibition : Thiophene moieties interact with heme groups in cytochrome P450 enzymes, altering metabolic stability .

Advanced: How to resolve contradictions in biological data (e.g., cytotoxicity vs. efficacy)?

Methodological Answer:

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to identify therapeutic windows.

- Off-Target Profiling : Kinase panels (e.g., Eurofins) detect unintended inhibition (e.g., EGFR at IC₅₀ > 50 µM) .

- Metabolite Identification : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may contribute to toxicity .

Basic: What computational tools predict reactivity of the isoxazole-thiophene system?

Methodological Answer:

- DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level models electrophilic substitution sites (e.g., C5 of thiophene) .

- HOMO-LUMO Analysis : Predicts charge-transfer interactions (ΔE ≈ 3.2 eV) relevant to optical applications .

Advanced: How to design derivatives for enhanced electronic properties?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -CN) at the cyclopentane’s 1-position lower LUMO energy, improving conductivity .

- UV-Vis Spectroscopy : λmax shifts from 280 nm (parent) to 320 nm in nitro-substituted analogs indicate extended conjugation .

Basic: What are the stability challenges under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : The amide bond resists hydrolysis at pH 7.4 (t1/2 > 24 hours) but degrades in acidic conditions (pH 2.0, t1/2 ≈ 6 hours) .

- Light Sensitivity : Thiophene rings undergo photooxidation; store compounds in amber vials under argon .

Advanced: How to reconcile crystallographic data with solution-phase behavior?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.